Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate
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Overview
Description
Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate is a synthetic organic compound with the molecular formula C16H11F5O3S. It is characterized by the presence of a pentafluorophenyl group and a thieno[3,2-c]pyran moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate typically involves the following steps:
Formation of the Thieno[3,2-c]pyran Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thienyl ketone and an appropriate diol under acidic conditions.
Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group is introduced via an esterification reaction. This involves reacting the thieno[3,2-c]pyran derivative with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-c]pyran moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester linkage, potentially converting it to an alcohol.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s binding affinity through strong electron-withdrawing effects, while the thieno[3,2-c]pyran moiety provides structural rigidity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl acetate: Lacks the thieno[3,2-c]pyran moiety, making it less structurally complex.
Thieno[3,2-c]pyran derivatives: Without the pentafluorophenyl group, these compounds may have different reactivity and binding properties.
Uniqueness
Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate is unique due to the combination of the pentafluorophenyl group and the thieno[3,2-c]pyran moiety. This dual functionality provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F5O3S/c1-16(7-3-5-25-8(7)2-4-23-16)6-9(22)24-15-13(20)11(18)10(17)12(19)14(15)21/h3,5H,2,4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMVUDPJNUNDAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCO1)SC=C2)CC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640347 |
Source
|
Record name | Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916766-89-7 |
Source
|
Record name | Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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